molecular formula C14H15N3O6S2 B7077451 Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate

Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate

Cat. No.: B7077451
M. Wt: 385.4 g/mol
InChI Key: JKBXRMXLIUVKTQ-UHFFFAOYSA-N
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Description

Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both sulfamoyl and carbamoylamino groups suggests it may have unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate typically involves multi-step organic synthesis. One common route starts with the thiophene ring, which is functionalized through a series of reactions:

    Nitration and Reduction: The thiophene ring is nitrated to introduce a nitro group, which is then reduced to an amino group.

    Sulfonation: The amino group is converted to a sulfamoyl group using sulfonyl chloride in the presence of a base.

    Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction, and large-scale sulfonation and esterification processes. The choice of solvents, catalysts, and purification methods would be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of sulfamoyl and carbamoylamino groups suggests it may have activity against certain enzymes or receptors, making it a candidate for drug development. It may also exhibit anti-inflammatory or antimicrobial properties.

Industry

In industry, this compound could be used in the development of specialty chemicals and materials. Its unique structure may impart desirable properties such as thermal stability or specific reactivity, useful in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate is not fully understood but is likely related to its ability to interact with biological molecules. The sulfamoyl group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The carbamoylamino group may also interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-[(methylamino)sulfonyl]thiophene-2-carboxylate
  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate is unique due to the presence of both carbamoylamino and methoxy groups. This combination of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-[[3-(carbamoylamino)-4-methoxyphenyl]sulfamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c1-22-11-4-3-9(6-10(11)16-14(15)19)17-25(20,21)12-5-8(7-24-12)13(18)23-2/h3-7,17H,1-2H3,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBXRMXLIUVKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)OC)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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